3,3-Difluoromorpholine
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Overview
Description
3,3-Difluoromorpholine is an organic compound characterized by the presence of two fluorine atoms attached to the third carbon of the morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoromorpholine typically involves the fluorination of morpholine derivatives. One common method is the reaction of morpholine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions: 3,3-Difluoromorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromorpholine oxides, while substitution reactions can produce a variety of substituted morpholine derivatives.
Scientific Research Applications
3,3-Difluoromorpholine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: this compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,3-Difluoromorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.
Comparison with Similar Compounds
3,3-Difluoropyrrolidine: Similar in structure but with a pyrrolidine ring instead of a morpholine ring.
3,3,4-Trifluoropyrrolidine: Contains an additional fluorine atom, leading to different chemical properties.
3,3-Difluoroaniline: Aniline derivative with two fluorine atoms, used in different applications.
Uniqueness: 3,3-Difluoromorpholine is unique due to its specific ring structure and the positioning of the fluorine atoms. This configuration imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C4H7F2NO |
---|---|
Molecular Weight |
123.10 g/mol |
IUPAC Name |
3,3-difluoromorpholine |
InChI |
InChI=1S/C4H7F2NO/c5-4(6)3-8-2-1-7-4/h7H,1-3H2 |
InChI Key |
BCNGYLMHZDNWAR-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(N1)(F)F |
Origin of Product |
United States |
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